molecular formula C23H25N3O2 B2898564 5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251590-75-6

5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

货号: B2898564
CAS 编号: 1251590-75-6
分子量: 375.472
InChI 键: CLQGBVNRDOYSOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the benzo[b][1,6]naphthyridine family, characterized by a fused bicyclic core with a 1,6-ring junction. Key structural features include:

  • Substituents: Methyl groups at positions 5, 6, and 8, which enhance steric bulk and may influence solubility or metabolic stability.
  • Carboxamide moiety: An N-(m-tolyl) carboxamide at position 2, distinguishing it from sulfur-containing analogs (e.g., carbothioamides) and modulating electronic properties.

属性

IUPAC Name

5,6,8-trimethyl-N-(3-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-14-6-5-7-17(11-14)24-23(28)26-9-8-20-19(13-26)22(27)18-12-15(2)10-16(3)21(18)25(20)4/h5-7,10-12H,8-9,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQGBVNRDOYSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5,6,8-Trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a compound belonging to the class of naphthyridine derivatives. These compounds have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure includes a naphthyridine core which is known for its pharmacological significance.

1. Anticancer Activity

Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound may similarly demonstrate efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.

2. Antimicrobial Properties

Naphthyridine derivatives have been reported to possess antimicrobial activities against a range of pathogens. For example, studies on similar compounds have demonstrated effectiveness against bacteria and fungi. The potential for 5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide to act as an antimicrobial agent warrants further investigation.

3. Anti-inflammatory Effects

Several studies highlight the anti-inflammatory properties of naphthyridine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific compound may exhibit similar mechanisms that could be beneficial in treating inflammatory diseases.

4. Neuroprotective Effects

The neuroprotective potential of naphthyridine derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help in reducing oxidative stress and enhancing neuronal survival.

Case Studies

  • Antitumor Screening : A study evaluating various naphthyridine derivatives found that certain substitutions significantly enhanced their anticancer activity against lung cancer cells (IC50 values reported) .
  • Antimicrobial Testing : Another research focused on the antimicrobial activity of naphthyridine derivatives against Mycobacterium strains showed promising results for structural analogs .
  • Inflammatory Response : Research indicated that naphthyridine compounds could reduce inflammation markers in vitro and in vivo models .

Data Tables

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against oxidative stress in neurons

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Benzo[b][1,6] vs. Benzo[b][1,7]naphthyridine Derivatives
  • Ring Junction: The 1,6-junction in the target compound contrasts with 1,7-junction derivatives (e.g., N,N-dialkyl-5-oxobenzo[b][1,7]naphthyridines).
  • Oxo Position : The 10-oxo group in the target compound vs. 5-oxo in 1,7-naphthyridines (e.g., compounds 8d-f ) modifies dipole moments and hydrogen-bonding capacity .
b) Functional Group Differences
  • Carboxamide vs. Carbothioamide :
    • The target compound’s carboxamide (C=O) offers stronger hydrogen-bond acceptance compared to carbothioamides (C=S) in analogs like 8g-i , which exhibit weaker polarity but greater lipophilicity .
    • Synthetic yields for carbothioamides (8g-i ) are lower (50–65%) due to harsh cyclization conditions (80–100°C), whereas carboxamides may require milder protocols, though specific data is unavailable .

Substituent Effects

a) Methyl vs. Alkyl/Halogen Substituents
  • Trimethyl Groups : The 5,6,8-trimethyl substitution in the target compound increases steric hindrance compared to simpler alkyl derivatives (e.g., 4-butyl-3-methyl in 4n from ). This could reduce metabolic degradation but may lower solubility .
  • Halogenated Analogs : Bromine at position 10 in 4n (melting point: 193–195°C, purity: 78%) introduces electrophilic reactivity absent in the target compound, which lacks halogens .
b) Aromatic Substituents
  • The m-tolyl group on the carboxamide introduces meta-methyl substitution on the aryl ring, enhancing hydrophobic interactions compared to N,N-dialkyl groups in 8g-i .

Data Tables

Table 2: Physical Properties

Compound Melting Point (°C) Purity Key Spectral Data (NMR, MS)
Target Compound Not reported N/A Not available
4n () 193–195 78% ¹H NMR (CDCl₃): δ 1.25–3.45 (alkyl), 7.30–8.10 (aryl)
8g-i () Not reported >95% IR (KBr): 1680 cm⁻¹ (C=O), MS: m/z 450–500

Research Implications

  • Synthetic Challenges : The trimethyl and carboxamide groups in the target compound may necessitate optimized protocols to avoid side reactions, contrasting with the thermally demanding cyclization of carbothioamides .
  • Structure-Activity Relationships (SAR) : The m-tolyl group and 10-oxo position could enhance target binding compared to dialkyl carbothioamides, though empirical validation is needed.

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing naphthyridinecarboxamide derivatives like this compound?

  • Methodological Answer : The synthesis often involves copper-catalyzed intramolecular hetero-Diels–Alder reactions to form the naphthyridine core, followed by carboxamide coupling. For example, copper bromide catalyzes [4 + 2] cycloaddition reactions between substituted pyridine and diene precursors to generate the tetrahydrobenzo[b][1,6]naphthyridine scaffold . Subsequent functionalization with m-tolyl groups is achieved via palladium-mediated cross-coupling or nucleophilic substitution .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are critical for confirming molecular weight and regiochemistry. For example, HRMS analysis (e.g., ESI-HRMS) can resolve isotopic patterns to confirm molecular formula . Purity is assessed via HPLC with UV detection (λ = 254 nm) and corroborated by elemental analysis (C, H, N within ±0.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in naphthyridine ring formation?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors. Using bulky substituents (e.g., tert-butyl groups) at specific positions can direct cyclization pathways . Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions . Catalyst screening (e.g., CuBr vs. Pd(OAc)2_2) may further enhance selectivity .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values or target affinity often arise from assay conditions (e.g., buffer pH, incubation time). To address this:

  • Replicate experiments under standardized protocols (e.g., fixed ATP concentration in kinase assays) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Perform molecular dynamics simulations to assess conformational stability of the compound-target complex .

Q. How is the compound’s mechanism of action validated against proposed biological targets?

  • Methodological Answer : Target validation involves:

  • In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., 3^3H-labeled inhibitors for enzyme targets) .
  • In silico docking : Molecular docking (e.g., AutoDock Vina) to predict binding poses within active sites, followed by mutagenesis to confirm critical residues .
  • Cellular assays : Knockdown/overexpression of the target protein to correlate activity changes with compound treatment .

Q. What methods are employed to study the compound’s metabolic stability and degradation pathways?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Degradant identification : High-resolution LC-MS/MS with fragmentation (MS2^2) to characterize oxidative or hydrolytic byproducts .
  • Isotope labeling : Use 13^{13}C/2^{2}H-labeled analogs to trace metabolic pathways .

Q. How can regiochemical challenges in derivatizing the naphthyridine core be addressed?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) to direct functionalization .
  • Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridinyl) to achieve site-specific arylation .
  • Computational modeling : DFT calculations to predict reactivity of specific positions based on electron density maps .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。